

Commercial Suppliers of High-Purity N-Boc-2-chloroethylamine: A Technical Guide

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Compound of Interest

Compound Name: **N-Boc-2-chloroethylamine**

Cat. No.: **B130500**

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For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-chloroethylamine (tert-Butyl (2-chloroethyl)carbamate) is a critical building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in the construction of complex nitrogen-containing heterocycles.^[1] Its bifunctional nature, featuring a reactive chloroethyl group for nucleophilic substitution and a stable Boc-protecting group for the amine, makes it a versatile reagent in multi-step syntheses of active pharmaceutical ingredients (APIs).^[1] This technical guide provides an in-depth overview of commercial suppliers, purity specifications, and key experimental protocols relevant to the use of high-purity **N-Boc-2-chloroethylamine**.

Commercial Availability and Specifications

A variety of chemical suppliers offer **N-Boc-2-chloroethylamine**, typically for research and development purposes. While purity levels are generally high, specific impurity profiles and analytical data are usually provided on a lot-specific Certificate of Analysis (CoA), which should be requested from the supplier. Below is a summary of prominent commercial suppliers and their stated product specifications.

Supplier	Product Number	Stated Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Storage Conditions
Sigma-Aldrich (Fluorochrom)	FLUH99C7 D89A	98% [2]	71999-74-1	C ₇ H ₁₄ CINO ₂	179.64	Ambient [2]
ChemScente	CS-W004916	≥98% [3]	71999-74-1	C ₇ H ₁₄ CINO ₂	179.64	-20°C [3]
Apollo Scientific	OR18557	≥95% [4]	71999-74-1	C ₇ H ₁₄ CINO ₂	179.64	---
BLD Pharm	BD136365	---	71999-74-1	C ₇ H ₁₄ CINO ₂	179.64	Cold-chain
CymitQuimica (Indagoo)	IN-DA003S72	---	71999-74-1	C ₇ H ₁₄ CINO ₂	179.64	---

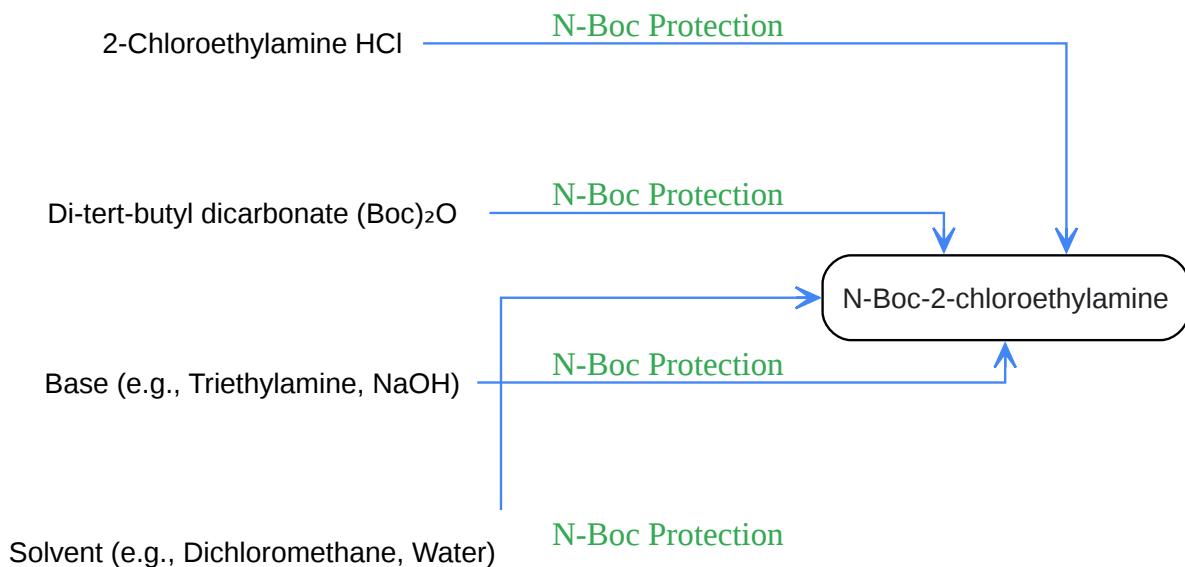
Note: This information is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most current specifications and to request a Certificate of Analysis for detailed quantitative data.

Experimental Protocols

Synthesis of N-Boc-2-chloroethylamine

A common and efficient method for the synthesis of **N-Boc-2-chloroethylamine** involves the N-tert-butoxycarbonylation of 2-chloroethylamine, typically from its hydrochloride salt, using di-tert-butyl dicarbonate (Boc₂O). This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid liberated from the starting material.

Reaction:



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General Synthesis of **N-Boc-2-chloroethylamine**.

Detailed Methodology:

- Dissolution: 2-Chloroethylamine hydrochloride is dissolved in a suitable solvent system, such as a mixture of water and an organic solvent like dichloromethane.
- Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to neutralize the hydrochloride and free the amine.
- Addition of Boc₂O: Di-tert-butyl dicarbonate (Boc₂O), dissolved in an organic solvent, is added to the reaction mixture. The reaction is typically stirred at room temperature.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up: Once the reaction is complete, the organic layer is separated. The aqueous layer may be extracted with additional organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

- Purification: The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to yield high-purity **N-Boc-2-chloroethylamine**.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

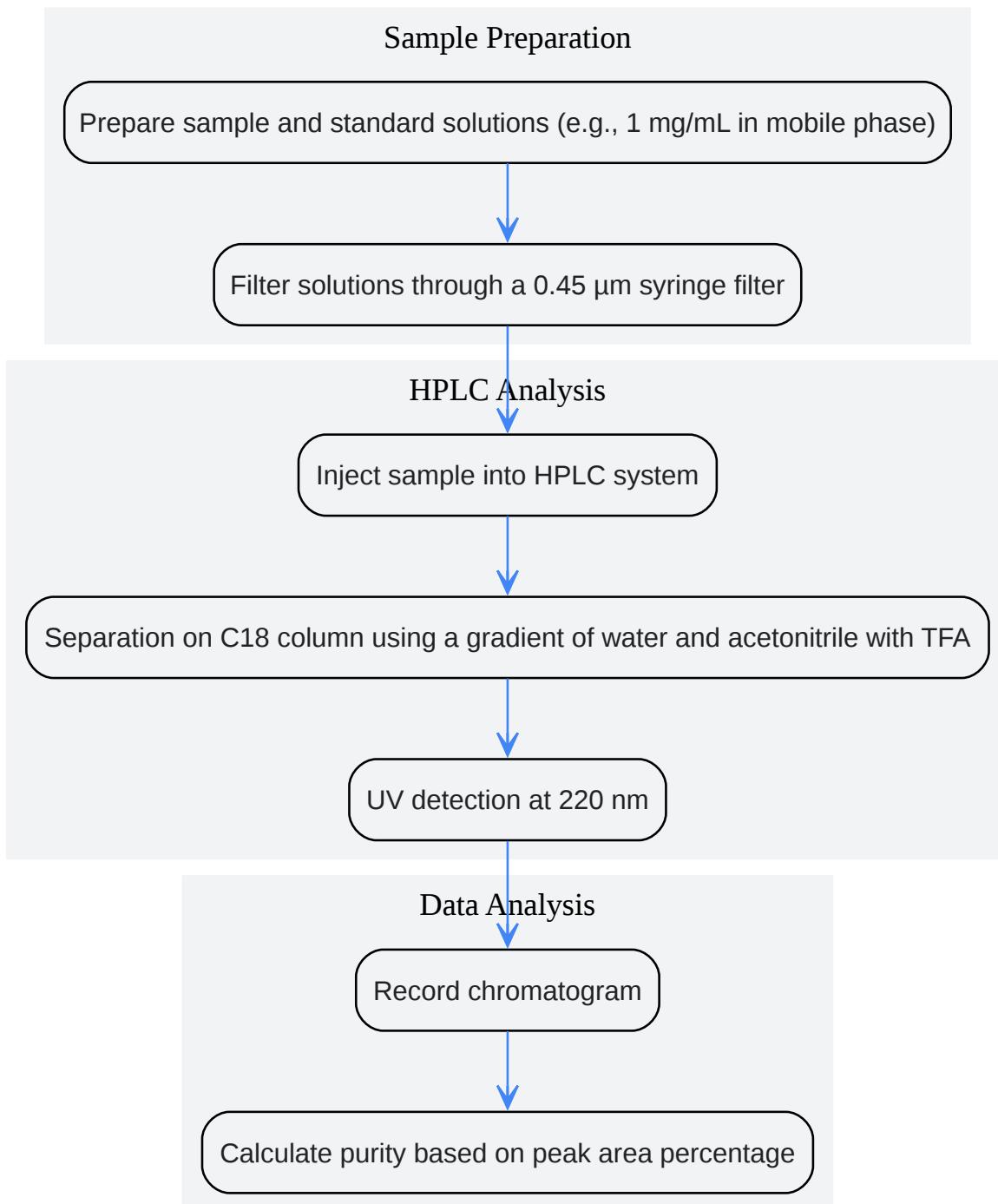
The purity of **N-Boc-2-chloroethylamine** is critical for its application in pharmaceutical synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard method for assessing the purity and identifying any potential impurities.

Representative HPLC Method:

The following protocol is a representative method based on the analysis of similar N-Boc protected compounds and can be adapted for the quality control of **N-Boc-2-chloroethylamine**.^[5]

Parameter	Condition
HPLC System	Standard HPLC with UV detector
Column	C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size ^[6]
Mobile Phase A	HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA) ^[7]
Mobile Phase B	HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA) ^[7]
Flow Rate	1.0 mL/min
Column Temperature	30°C ^[7]
UV Detection	220 nm ^[7]
Injection Volume	10 µL
Gradient Program	Time (min)

Experimental Workflow:

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Workflow for HPLC Purity Analysis.

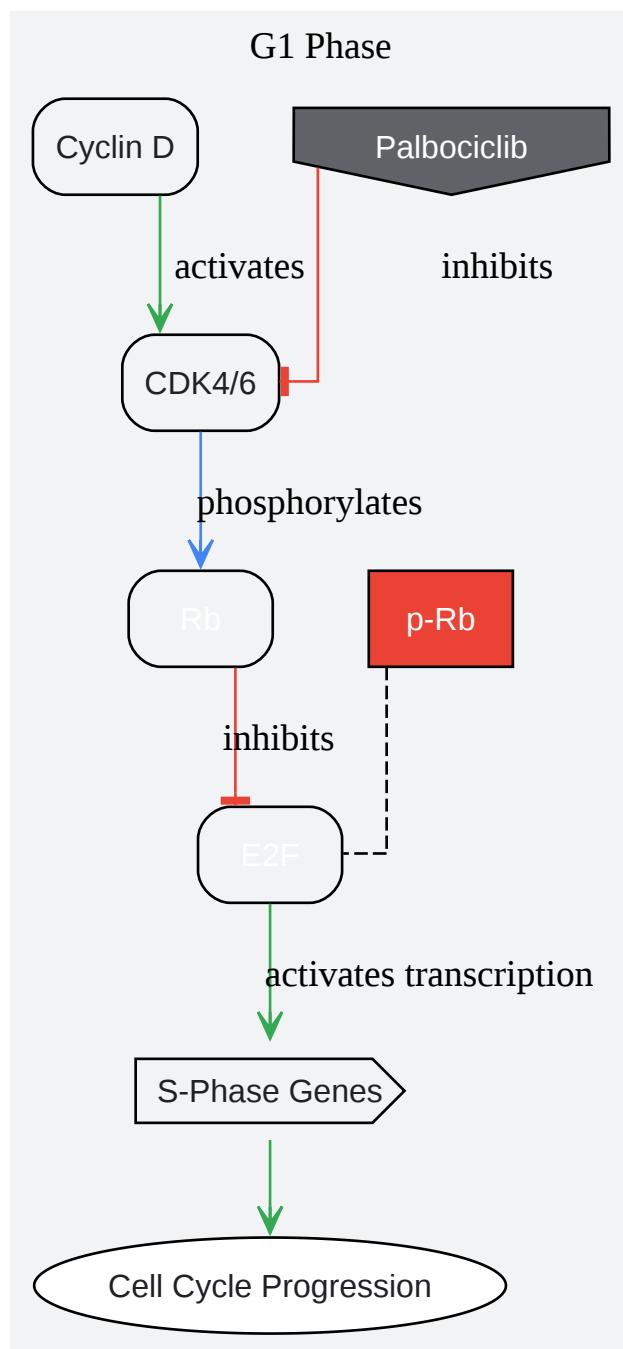
Application in Drug Development: A Precursor to Palbociclib

N-Boc-2-chloroethylamine is a key starting material in the synthesis of N-Boc-piperazine, which is a crucial intermediate for the production of the breast cancer drug Palbociclib.

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).^[8]

The inhibition of CDK4/6 by Palbociclib disrupts a key signaling pathway that controls cell cycle progression. Specifically, it prevents the phosphorylation of the Retinoblastoma (Rb) protein.^[8] This, in turn, keeps the transcription factor E2F bound to Rb, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and ultimately halting cell proliferation.^{[8][9]}

Cyclin D-CDK4/6-Rb Signaling Pathway:



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Inhibition of the Cyclin D-CDK4/6-Rb Pathway by Palbociclib.

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